molecular formula C9H10Cl2N4 B1532282 1-(Tert-butyl)-4,6-dichloro-1H-pyrazolo[3,4-D]pyrimidine CAS No. 864292-49-9

1-(Tert-butyl)-4,6-dichloro-1H-pyrazolo[3,4-D]pyrimidine

Cat. No. B1532282
M. Wt: 245.11 g/mol
InChI Key: KQMSQBIJCSGTAY-UHFFFAOYSA-N
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Description

“1-(Tert-butyl)-4,6-dichloro-1H-pyrazolo[3,4-D]pyrimidine” is a compound that belongs to the class of organic compounds known as pyrazolo [3,4-d]pyrimidines . These are aromatic heterocyclic compounds containing a pyrazolo [3,4-d]pyrimidine ring system .

Scientific Research Applications

Antiproliferative and Proapoptotic Properties

  • Cancer Cell Inhibition : Compounds derived from pyrazolo[3,4-d]pyrimidine demonstrate significant antiproliferative properties, particularly against A431 and 8701-BC cancer cells. These compounds act by inhibiting Src phosphorylation and inducing apoptosis through the inhibition of the antiapoptotic gene BCL2. Some derivatives are more active than known reference compounds in inhibiting cell proliferation and inducing apoptosis, as well as in the inhibition of Src phosphorylation (Carraro et al., 2006).

Receptor Affinity and Drug Design

  • Adenosine Receptor Affinity : Pyrazolo[3,4-d]pyrimidines have shown potential as a general class of compounds exhibiting affinity for A1 adenosine receptors. Derivatives of these compounds, especially those involving substitutions at N1 and N5 positions, have demonstrated significant receptor affinity (Harden, Quinn, & Scammells, 1991).

Synthesis and Structural Analysis

  • Synthesis of Derivatives : There has been substantial research into the synthesis of novel derivatives of pyrazolo[3,4-d]pyrimidine. These synthetic approaches often aim to modify the lipophilicity of the molecules, potentially improving their transport through cell wall barriers, and assessing their in vitro anticancer activity (Maftei et al., 2016).

Histamine Release and Cytotoxic Activity

  • Effect on Histamine Release : Some 1H-pyrazolo[3,4-d]pyrimidines, substituted at various positions, have been synthesized and studied for their effect on the release of histamine from rat peritoneal mast cells. Certain compounds in this series exhibit inhibition of histamine release, with potential implications for allergic reactions and other histamine-related biological processes (Quintela et al., 2001).

Potential in Psoriasis Treatment

  • Psoriasis Drug Development : Pyrazolo[3,4-d]pyrimidine derivatives have been identified as potent inhibitors of FMS-like tyrosine kinase 3 (FLT3), making them potential candidates for psoriasis treatment. One compound, in particular, demonstrated significant effects in a psoriatic animal model without recurrence after treatment (Li et al., 2016).

Anti-Angiogenic Properties

  • Inhibition of Angiogenesis : A pyrazolo pyrimidine derivative, exhibiting potent inhibition of cyclooxygenase-2 activity, has shown anti-angiogenic effects in vivo. This could have implications for the treatment of diseases where angiogenesis plays a key role, like cancer (Devesa et al., 2004).

properties

IUPAC Name

1-tert-butyl-4,6-dichloropyrazolo[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Cl2N4/c1-9(2,3)15-7-5(4-12-15)6(10)13-8(11)14-7/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQMSQBIJCSGTAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C2=C(C=N1)C(=NC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101174310
Record name 4,6-Dichloro-1-(1,1-dimethylethyl)-1H-pyrazolo[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101174310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Tert-butyl)-4,6-dichloro-1H-pyrazolo[3,4-D]pyrimidine

CAS RN

864292-49-9
Record name 4,6-Dichloro-1-(1,1-dimethylethyl)-1H-pyrazolo[3,4-d]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=864292-49-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,6-Dichloro-1-(1,1-dimethylethyl)-1H-pyrazolo[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101174310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(Tert-butyl)-4,6-dichloro-1H-pyrazolo[3,4-D]pyrimidine
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1-(Tert-butyl)-4,6-dichloro-1H-pyrazolo[3,4-D]pyrimidine

Citations

For This Compound
1
Citations
V Klaasa, M Cobbautb, J Demaerela, L Saadahb…
Number of citations: 0

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